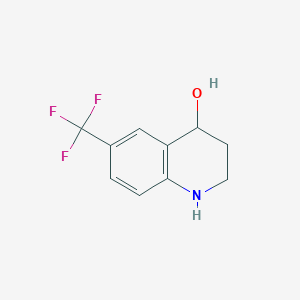
4-Quinolinol, 1,2,3,4-tetrahydro-6-(trifluoromethyl)-
Cat. No. B8320359
M. Wt: 217.19 g/mol
InChI Key: XGJYBPDSIHVMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879863B2
Procedure details


1-[4-(Trifluoromethyl)phenyl]azetidin-2-one (2.3 g, 10.7 mmol) was dissolved in 1,2-dichloroethane (20 mL), trifluoromethanesulfonic acid (1 mL) was added at 0° C., and the mixture was stirred at room temperature for 30 min. Triethylamine (2.2 mL) was added to the reaction mixture, and the mixture was worked-up according to a conventional method to give a crude product. The obtained crude product was dissolved in ethanol (10 mL), sodium borohydride (0.81 g, 21.4 mmol) was added, and the mixture was stirred for 4 hrs. The solvent was evaporated and the residue was purified by silica gel column chromatography to give the title compound (0.35 g, 1.6 mmol, 15%).






Name
Yield
15%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:12][CH2:11][C:10]2=[O:13])=[CH:5][CH:4]=1.FC(F)(F)S(O)(=O)=O.C(N(CC)CC)C.[BH4-].[Na+]>ClCCCl.C(O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][CH2:12][CH2:11][CH:10]2[OH:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 4 hrs
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C2C(CCNC2=CC1)O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.6 mmol | |
| AMOUNT: MASS | 0.35 g | |
| YIELD: PERCENTYIELD | 15% | |
| YIELD: CALCULATEDPERCENTYIELD | 15% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
